molecular formula C11H17NO6 B1234724 Rhodiocyanoside A CAS No. 168433-86-1

Rhodiocyanoside A

Cat. No.: B1234724
CAS No.: 168433-86-1
M. Wt: 259.26 g/mol
InChI Key: ZMELGIPFIBWPHX-GMLQCYRESA-N
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Description

Rhodiocyanoside A is a cyanogenic glycoside that is characterized by the presence of a (2Z)-2-methylbut-2-enenitrile moiety attached to a β-D-glucopyranosyloxy group at position 4. This compound is isolated from the plant Rhodiola quadrifida and exhibits notable anti-allergic activity .

Scientific Research Applications

Rhodiocyanoside A has several scientific research applications:

Mechanism of Action

Rhodiocyanoside A exhibits antiallergic activity. It has been found to inhibit the histamine release from rat peritoneal exudate cells sensitized with anti-DNP IgE and inhibits the PCA reaction in rats .

Safety and Hazards

Rhodiocyanoside A should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, seek immediate medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodiocyanoside A is biosynthesized in plants such as Lotus japonicus. The biosynthesis involves the conversion of the amino acid L-isoleucine to the corresponding aldoxime by cytochromes P450 (CYP79D3 and CYP79D4). This is followed by further enzymatic transformations leading to the formation of the nitrile glucoside .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from plant sources such as Rhodiola quadrifida and Lotus japonicus .

Chemical Reactions Analysis

Types of Reactions: Rhodiocyanoside A undergoes various chemical reactions, including hydrolysis and glycosidic bond cleavage. When the plant tissue containing this compound is disrupted, β-glucosidases and α-hydroxynitrilases catalyze the degradation of the glycoside, resulting in the release of hydrogen cyanide, glucose, and an aldehyde or ketone .

Common Reagents and Conditions:

Major Products Formed:

  • Hydrogen Cyanide
  • Glucose
  • Aldehyde or Ketone

Comparison with Similar Compounds

  • Rhodiocyanoside D
  • Linamarin
  • Lotaustralin

Comparison: Rhodiocyanoside A is unique due to its specific structure and the presence of a (2Z)-2-methylbut-2-enenitrile moiety. While Rhodiocyanoside D, Linamarin, and Lotaustralin share similar biosynthetic pathways and functions, this compound is distinguished by its specific anti-allergic activity and its occurrence in Rhodiola quadrifida .

Properties

IUPAC Name

(Z)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-6(4-12)2-3-17-11-10(16)9(15)8(14)7(5-13)18-11/h2,7-11,13-16H,3,5H2,1H3/b6-2-/t7-,8-,9+,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMELGIPFIBWPHX-GMLQCYRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1C(C(C(C(O1)CO)O)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347062
Record name Rhodiocyanoside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168433-86-1
Record name Rhodiocyanoside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168433861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodiocyanoside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhodiocyanoside A
Reactant of Route 2
Rhodiocyanoside A
Reactant of Route 3
Rhodiocyanoside A
Reactant of Route 4
Rhodiocyanoside A
Reactant of Route 5
Rhodiocyanoside A
Reactant of Route 6
Rhodiocyanoside A

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